![molecular formula C18H17NO7 B14183865 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde CAS No. 923033-48-1](/img/structure/B14183865.png)
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde: is an organic compound that features a complex structure with multiple functional groups, including a dioxolane ring, a nitro group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Ether Formation: The ether linkage is formed by reacting a phenol derivative with an appropriate alkylating agent under basic conditions.
Aldehyde Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron with hydrochloric acid, or other reducing agents.
Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid, etc.
Major Products
Oxidation: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzoic acid.
Reduction: 2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Potential use in the study of biochemical pathways involving aldehyde and nitro groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of advanced materials, such as polymers and resins, due to its unique functional groups.
作用機序
The mechanism of action of 2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function.
類似化合物との比較
Similar Compounds
2-{2-[5-(1,3-Dioxolan-2-yl)-2-aminophenoxy]ethoxy}benzaldehyde: Similar structure but with an amine group instead of a nitro group.
2-{2-[5-(1,3-Dioxolan-2-yl)-2-hydroxyphenoxy]ethoxy}benzaldehyde: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.
特性
CAS番号 |
923033-48-1 |
|---|---|
分子式 |
C18H17NO7 |
分子量 |
359.3 g/mol |
IUPAC名 |
2-[2-[5-(1,3-dioxolan-2-yl)-2-nitrophenoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C18H17NO7/c20-12-14-3-1-2-4-16(14)23-7-8-24-17-11-13(18-25-9-10-26-18)5-6-15(17)19(21)22/h1-6,11-12,18H,7-10H2 |
InChIキー |
HFAZFIPNSYZOFZ-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



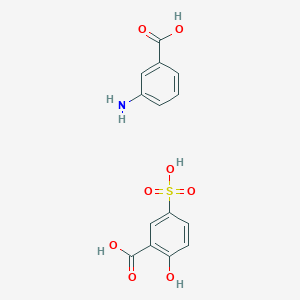
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
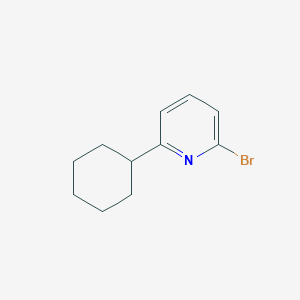
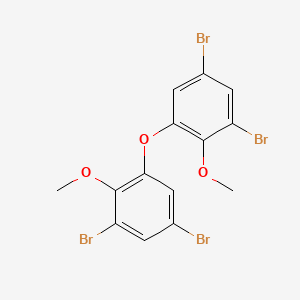
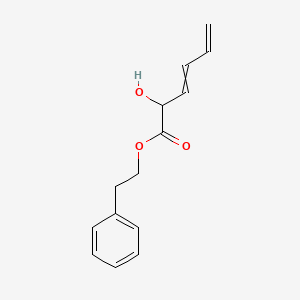


![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)
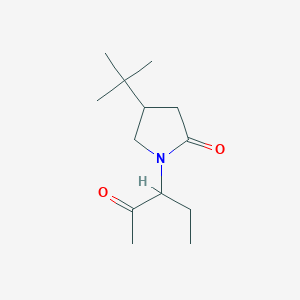
![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)
![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)
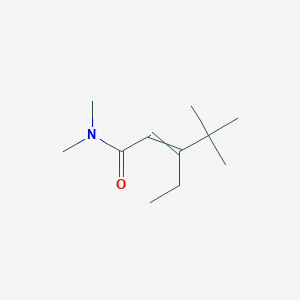
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
